molecular formula C22H21BrN4 B2679722 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-14-4

7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2679722
CAS RN: 477231-14-4
M. Wt: 421.342
InChI Key: KCJDGWSCAPIYRD-UHFFFAOYSA-N
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Description

The compound “7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been explored as an antitubercular agent . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 7H-Pyrrolo[2,3-d]pyrimidine scaffold . This scaffold is significant in the design of small molecules against various diseases .

Scientific Research Applications

Synthesis and Crystal Structures

Compounds closely related to 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, such as the 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine, have been synthesized and their crystal structures analyzed. These studies provide insights into the positioning of side chains relative to the heterocyclic ring, which can influence the compounds' reactivity and potential applications in drug design and development (Asaftei et al., 2009).

Antimicrobial Activity

Various derivatives of the pyrrolo[2,3-d]pyrimidine framework have been synthesized and evaluated for their antimicrobial properties. For example, compounds incorporating the pyrrolo[2,3-d]pyrimidine scaffold have shown significant antibacterial and antifungal activities, highlighting their potential as templates for the development of new antimicrobial agents (Mittal et al., 2011).

properties

IUPAC Name

7-(4-bromophenyl)-N-butyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4/c1-2-3-13-24-21-20-19(16-7-5-4-6-8-16)14-27(22(20)26-15-25-21)18-11-9-17(23)10-12-18/h4-12,14-15H,2-3,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJDGWSCAPIYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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